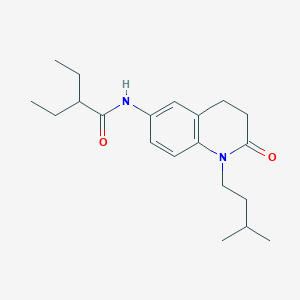

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Description

2-Ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic amide derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core substituted at the 6-position with an isopentyl chain and a branched butanamide group. The tetrahydroquinoline scaffold is notable for its rigidity and prevalence in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and central nervous system modulators. The compound’s structure determination likely employs crystallographic tools such as SHELXL, a widely used refinement program for small molecules . Current uses are restricted to non-pharmaceutical research, as indicated by analogous compounds’ safety data sheets .

Properties

IUPAC Name |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKGQZWXZFUKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the quinoline derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Key Observations:

Lipophilicity : The target compound’s isopentyl and ethyl-butanamide groups likely confer higher lipophilicity (predicted LogP >4) compared to Baxdrostat’s propionamide and methyl groups (LogP ~3) . This property may enhance membrane permeability but reduce aqueous solubility.

Synthetic Utility : The target compound’s branched alkyl groups could complicate synthesis compared to linear-chain analogs, requiring optimized coupling reagents or protecting strategies.

Challenges and Limitations

- Direct comparative pharmacological data are scarce, necessitating inferences from structural analogs.

- The target compound’s solubility limitations may restrict in vivo applications without formulation optimization.

Biological Activity

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its unique structure combines an isopentyl substituent with a butanamide functional group, suggesting potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.

The compound's molecular formula is , with a molecular weight of approximately 274.36 g/mol. The structure features a tetrahydroquinoline core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide have demonstrated effectiveness against various bacterial strains. In particular, studies have shown that modifications in the substituents can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Tetrahydroquinoline derivatives have also been explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. For example, certain derivatives have shown the ability to inhibit cell proliferation in breast and colon cancer cell lines .

The mechanisms by which 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.

Comparative Studies

Table 1 summarizes the biological activities of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide compared to related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 2-Ethyl-N-(1-isopentyl...) | Moderate against Gram-positive bacteria | Induces apoptosis in cancer cells | Enzyme inhibition |

| N-(1-isobutyl...) | High against MRSA | Moderate in leukemia cells | Receptor modulation |

| 3-Chloro-N-(1-isopentyl...) | Low against Gram-negative bacteria | High in ovarian cancer cells | Dual pathway inhibition |

Case Studies

Several case studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of tetrahydroquinoline derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that varying the alkyl chain length significantly affected the antimicrobial potency of similar compounds .

- Anticancer Mechanisms : Another research effort focused on how modifications in the quinoline ring influenced apoptosis pathways in breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.